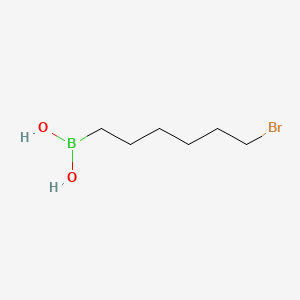

(6-Bromohexyl)boronic acid

Beschreibung

BenchChem offers high-quality (6-Bromohexyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromohexyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-bromohexylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BBrO2/c8-6-4-2-1-3-5-7(9)10/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHGWFMYADQHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674701 | |

| Record name | (6-Bromohexyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148562-12-3 | |

| Record name | (6-Bromohexyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Bromohexyl)boronic acid CAS number and properties

Executive Summary

(6-Bromohexyl)boronic acid is a bifunctional aliphatic building block critical to medicinal chemistry and materials science. It features a terminal electrophilic alkyl bromide and a terminal nucleophilic (or Lewis acidic) boronic acid moiety, separated by a flexible six-carbon (hexyl) spacer. This dual functionality allows for orthogonal functionalization: the boronic acid participates in Suzuki-Miyaura cross-coupling or reversible diol binding, while the alkyl bromide undergoes SN2 substitution.

This guide details the physiochemical profile, validated synthetic routes, and application logic of this compound, specifically within the context of PROTAC® (Proteolysis Targeting Chimera) linker design and surface functionalization.

Chemical Identity & Physiochemical Profile[1][2][3]

| Property | Specification |

| CAS Number | 148562-12-3 |

| IUPAC Name | (6-Bromohexyl)boronic acid |

| Molecular Formula | C₆H₁₄BBrO₂ |

| Molecular Weight | 208.89 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78–83 °C |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water (pH dependent) |

| pKa | ~9.0 (Boronic acid ionization) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Stability | Hygroscopic; prone to reversible dehydration to form cyclic trimeric boroxines.[1] |

Structural SMILES: OB(O)CCCCCCBr

The "Boroxine Cycle" Warning

Researchers must note that free alkyl boronic acids exist in equilibrium with their dehydrated trimeric anhydride form (boroxine). This is not a degradation product but a thermodynamic state driven by entropy.

-

Impact: Stoichiometric calculations should account for variable water content.

-

Handling: Re-hydration occurs rapidly in aqueous basic media during coupling reactions.

Synthetic Routes & Mechanistic Insight

Direct synthesis from 1,6-dibromohexane via Grignard formation is generally discouraged due to the high probability of Wurtz coupling (polymerization) and double-alkylation. The industry-standard "Expert" route utilizes the hydroboration of 6-bromo-1-hexene.

Protocol A: Hydroboration-Hydrolysis Workflow

This route ensures the integrity of the alkyl bromide while installing the boron moiety.

Step 1: Catalytic Hydroboration

-

Reagents: 6-Bromo-1-hexene, Pinacolborane (HBpin).

-

Catalyst: Rh(PPh₃)₃Cl (Wilkinson’s Catalyst) or Ir-based catalysts.

-

Mechanism: Anti-Markovnikov addition of the B-H bond across the terminal alkene.

-

Why Pinacol? HBpin is more stable and selective than diborane (B₂H₆), preventing reduction of the C-Br bond.

Step 2: Deprotection (The Critical Step)

Converting the pinacol ester to the free acid is thermodynamically difficult due to the high stability of the B-O pinacol ring. Acidic hydrolysis often fails.

-

Recommended Method: Oxidative cleavage using Sodium Periodate (NaIO₄).[2][3][4]

-

Reagents: NaIO₄, NH₄OAc, Acetone/Water.

-

Logic: Periodate cleaves the vicinal diol of the pinacol ring, destabilizing the ester and releasing the free boronic acid under mild conditions.

Figure 1: Synthetic workflow from alkene precursor to free boronic acid, highlighting the reversible boroxine equilibrium.

Reactivity & Functionalization Logic

(6-Bromohexyl)boronic acid acts as a "Janus" molecule with two distinct reactive faces.

The Electrophilic Terminus (Alkyl Bromide)

The C6-Bromine bond is a prime substrate for SN2 reactions.

-

Target Nucleophiles: Amines (primary/secondary), Thiols (cysteine residues), Azides (for Click chemistry).

-

Application: This end anchors the molecule to a drug pharmacophore or a surface.

The Boron Terminus

-

Suzuki-Miyaura Coupling: Reacts with Aryl Halides (Ar-X) to form C(sp³)-C(sp²) bonds.

-

Note on Catalysis: Alkyl boronic acids are slower to transmetallate than aryl boronic acids. Use electron-rich ligands (e.g., PCy₃, Buchwald ligands) and silver oxide (Ag₂O) additives to accelerate the reaction.

-

-

Reversible Covalent Binding: Forms cyclic esters with 1,2- or 1,3-diols (e.g., sugars, catechols). This is the basis for glucose sensing and dynamic hydrogels.

Application: PROTAC® Linker Design

In PROTAC development, the linker is not merely a connector; its length and composition dictate the ternary complex stability (Cooperativity,

-

Role of (6-Bromohexyl)boronic acid: It serves as a hydrophobic C6 alkyl linker .

-

Design Logic:

-

Permeability: unlike PEG linkers, alkyl chains increase lipophilicity (logP), potentially improving cell membrane permeability.

-

Rigidity: The alkyl chain is more flexible than piperazine but more rigid than long PEGs, offering a specific spatial vector.

-

Orthogonality: The Br- end reacts with the E3 ligase ligand (e.g., Thalidomide derivative), while the Boronic acid can be coupled to the Warhead (Target Protein ligand) or converted to a hydroxyl/amine for attachment.

-

Figure 2: Conceptual assembly of a PROTAC molecule using the bifunctional nature of the C6-boronic acid linker.

Experimental Protocol: SN2 Substitution

Objective: Attachment of the linker to a secondary amine (e.g., a piperazine-functionalized drug).

-

Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DMF (0.1 M).

-

Base: Add K₂CO₃ (3.0 equiv) or DIPEA (2.5 equiv).

-

Addition: Add (6-Bromohexyl)boronic acid (1.2 equiv).

-

Tip: If using the free acid, ensure it is finely powdered. If solubility is an issue, use the pinacol ester variant and deprotect later.

-

-

Reaction: Heat to 60°C for 4–12 hours under N₂. Monitor by LC-MS (Look for Br displacement).

-

Workup: Dilute with EtOAc, wash with water/brine. The boronic acid moiety may retain the product in the aqueous phase at high pH; acidify carefully to pH ~5–6 for extraction, or use n-Butanol.

Safety & Handling (MSDS Summary)

-

Hazards: Skin and eye irritant (H315, H319). Specific Target Organ Toxicity (Respiratory) - H335.

-

Decomposition: May release Hydrogen Bromide (HBr) gas upon thermal decomposition.

-

Storage: Store at 2–8°C. The compound is air-stable but moisture-sensitive over long periods (boroxine formation).

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[5] [Link]

- Brown, H. C., & Singaram, B. (1984). Hydroboration of Alkenes. Accounts of Chemical Research, 17, 108.

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

-

Hutton, C. A., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(2), 696–699. [Link]

Sources

Technical Guide: (6-Bromohexyl)boronic Acid in Modular Synthesis

Executive Summary

(6-Bromohexyl)boronic acid (CAS: 148562-12-3) represents a critical class of bifunctional alkyl linkers used extensively in medicinal chemistry and chemical biology. Unlike simple aryl boronic acids, this molecule offers a flexible C6 aliphatic chain terminated by two orthogonal reactive handles: an electrophilic alkyl bromide and a nucleophilic (latent) boronic acid.

Its primary utility lies in the construction of PROTACs (Proteolysis Targeting Chimeras) , where the hexyl chain provides the requisite spatial separation and cell permeability to bridge E3 ligases with target proteins. However, its aliphatic nature introduces specific stability challenges—namely, rapid dehydration to boroxines and susceptibility to protodeboronation—that require precise handling protocols to ensure stoichiometric accuracy.

Physicochemical Profile

The following data constitutes the baseline identity of the compound. Researchers must note that the "Effective Molecular Weight" often deviates from the theoretical value due to the boroxine equilibrium (detailed in Section 4).

| Property | Specification |

| IUPAC Name | (6-Bromohexyl)boronic acid |

| CAS Number | 148562-12-3 |

| Molecular Formula | C₆H₁₄BBrO₂ |

| Molecular Weight | 208.89 g/mol (Theoretical Monomer) |

| Appearance | White to off-white solid |

| Melting Point | 78–83 °C |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |

| Storage | 2–8 °C under inert atmosphere (Argon/Nitrogen) |

The Boroxine Equilibrium: A Critical Stoichiometric Variable

A common error in the use of (6-Bromohexyl)boronic acid is assuming the material is 100% monomeric acid. Under standard storage conditions, alkyl boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines .

If you weigh the solid assuming a MW of 208.89 g/mol , but the sample is 50% boroxine (MW ~572.5 g/mol ), your reaction stoichiometry will be incorrect. This equilibrium is reversible but thermodynamically driven by the removal of water.

Visualization: The Dehydration Cycle

Figure 1: The reversible dehydration of (6-Bromohexyl)boronic acid. In dry solvents or under vacuum, the equilibrium shifts right (Trimer), altering the effective mass.

Strategic Applications & Mechanism

PROTAC Linker Design

The C6 chain is a "Goldilocks" length for many degraders. It is long enough to prevent steric clash between the E3 ligase (e.g., Cereblon) and the Target Protein, but hydrophobic enough to maintain membrane permeability.

-

Mechanism: The bromide end undergoes SN2 substitution with a phenol or amine on the ligand. The boronic acid end is then used for Suzuki coupling or converted to a trifluoroborate for late-stage functionalization.

Suzuki-Miyaura Coupling Challenges

Coupling primary alkyl boronic acids is significantly more difficult than aryl coupling due to Beta-Hydride Elimination .

-

Problem: After transmetallation, the alkyl-palladium species possesses

-hydrogens. Rapid elimination generates an alkene (1-hexene derivative) and kills the catalytic cycle. -

Solution: Use electron-rich, bulky ligands (e.g., Pd(dppf)Cl₂, Pd(P(t-Bu)₃)₂) which accelerate reductive elimination over $\beta-hydride elimination.

Visualization: Bifunctional Synthetic Workflow

Figure 2: Divergent synthetic pathways. Path A is the preferred first step to avoid metal-catalyzed side reactions on the alkyl chain.

Experimental Protocol: O-Alkylation of Phenols

Context: This is the standard procedure for attaching the linker to a drug scaffold (e.g., a phenol-containing warfarin analog or steroid) to create a PROTAC precursor.

Safety: Work in a fume hood. Alkyl bromides are potential alkylating agents (carcinogens).

Materials

-

(6-Bromohexyl)boronic acid (1.2 equiv)

-

Target Phenol (1.0 equiv)

-

Potassium Carbonate (K₂CO₃, 3.0 equiv, anhydrous)

-

Potassium Iodide (KI, 0.1 equiv, catalytic - Finkelstein condition)

-

DMF (Dimethylformamide, anhydrous)

-

EtOAc/Hexanes for workup

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask, dissolve the Target Phenol (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add K₂CO₃ (3.0 eq). Stir at room temperature for 15 minutes. The solution may change color as the phenoxide forms.

-

Linker Addition: Add (6-Bromohexyl)boronic acid (1.2 eq) and catalytic KI (0.1 eq).

-

Scientist's Note: The KI converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly increasing the reaction rate for the C6 chain.

-

-

Reaction: Heat the mixture to 60 °C under an inert atmosphere (N₂).

-

Monitoring: Check by TLC or LC-MS after 4 hours. Look for the disappearance of the phenol starting material.

-

-

Quench & Workup:

-

Cool to room temperature.[1]

-

Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash column chromatography.

-

Note: Boronic acids can streak on silica. If streaking occurs, add 1% acetic acid to the eluent or convert to the pinacol ester immediately.

-

Analytical QC & Troubleshooting

-

NMR (¹H):

-

Look for the triplet at ~3.4 ppm (CH₂-Br) shifting to ~3.9 ppm (CH₂-O-Ar) upon successful alkylation.

-

The CH₂ adjacent to Boron appears as a triplet at ~0.8 ppm .

-

-

Mass Spectrometry:

-

Boron has two isotopes: ¹⁰B (20%) and ¹¹B (80%). Expect a distinct isotopic pattern.

-

In ESI-MS, you may observe the boroxine mass [3M - 3H₂O + H]⁺ rather than the monomer mass.

-

References

-

Sigma-Aldrich. (2024). 6-Bromohexylboronic acid Product Specification & CAS 148562-12-3.[2][3][4][5] Link

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Burslem, G. M., & Crews, C. M. (2020). Small-Molecule Modulation of Protein Homeostasis.[7] Chemical Reviews, 120(20), 10923–10972. (Discussion on Linker Length in PROTACs). Link

-

Tokunaga, Y., et al. (2002).[8] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2.[6] (Mechanistic insight into the boroxine equilibrium). Link

-

Cheung, A. K., et al. (2018). Alkylboronic Acids as Precursors for Suzuki-Miyaura Coupling. Organic Letters. Link

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. 148562-12-3|(6-Bromohexyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. echemi.com [echemi.com]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Preparation of (6-Bromohexyl)boronic acid

Abstract

(6-Bromohexyl)boronic acid is a valuable bifunctional molecule increasingly utilized in chemical synthesis and drug development. Its structure, featuring a terminal bromine atom and a boronic acid moiety, allows for sequential, orthogonal reactions, making it a versatile building block. This guide provides a comprehensive overview of the primary synthetic strategies for preparing (6-Bromohexyl)boronic acid, with a focus on the underlying chemical principles, detailed experimental protocols, and purification techniques. The content is tailored for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering practical insights to enable successful and efficient preparation of this key intermediate.

Introduction: The Strategic Value of (6-Bromohexyl)boronic acid

Boronic acids and their derivatives are of immense interest in organic and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them indispensable tools in modern synthetic chemistry.[1] (6-Bromohexyl)boronic acid, in particular, has emerged as a significant reagent due to its bifunctional nature. The presence of a terminal bromine atom, a good leaving group in nucleophilic substitution reactions, and a boronic acid group, which can participate in a variety of cross-coupling reactions, allows for a two-directional synthetic approach.

This unique characteristic makes (6-Bromohexyl)boronic acid a valuable linker molecule in the construction of complex molecular architectures. For instance, the boronic acid can be engaged in a Suzuki-Miyaura coupling to form a carbon-carbon bond, followed by the modification of the hexyl chain via the bromo- functionality.[3] This orthogonality is highly desirable in the synthesis of bioactive molecules and functional materials.[4]

This guide will delve into the most common and effective methods for the synthesis of (6-Bromohexyl)boronic acid, providing not only the "how" but also the "why" behind the chosen methodologies.

Synthetic Strategies: A Comparative Analysis

The preparation of (6-Bromohexyl)boronic acid can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we will discuss two primary and mechanistically distinct approaches: the Grignard reaction and hydroboration.

The Grignard Route: A Classic Approach

The Grignard reaction is a cornerstone of organometallic chemistry and provides a reliable method for the formation of carbon-boron bonds.[5] This pathway involves the initial formation of a Grignard reagent from a suitable haloalkane, followed by its reaction with a boron electrophile, typically a trialkyl borate.

Mechanism:

-

Grignard Reagent Formation: The synthesis commences with the reaction of a dihaloalkane, such as 1,6-dibromohexane, with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). This step forms the corresponding Grignard reagent. It is crucial to use a dihaloalkane where one halogen is more reactive (e.g., bromine) than the other to selectively form the mono-Grignard reagent.

-

Reaction with a Borate Ester: The freshly prepared Grignard reagent is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate ester.[6]

-

Hydrolysis: The resulting boronic ester is subsequently hydrolyzed under acidic conditions to yield the final (6-Bromohexyl)boronic acid.[7]

Advantages:

-

Well-established and widely understood methodology.

-

Utilizes readily available and relatively inexpensive starting materials.

Disadvantages:

-

Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating strictly anhydrous reaction conditions.[5]

-

The formation of the Grignard reagent from a dihaloalkane can sometimes lead to the formation of di-Grignard species or Wurtz coupling byproducts, which can complicate purification.

The Hydroboration Route: A Milder Alternative

Hydroboration offers a milder and often more functional group tolerant approach to the synthesis of alkylboronic acids.[8] This method involves the addition of a boron-hydride reagent across a carbon-carbon double bond.

Mechanism:

-

Hydroboration: The synthesis starts with a terminal alkene bearing a bromine atom, such as 6-bromo-1-hexene. This starting material can be synthesized from 6-bromo-1-hexanol.[9] The alkene is then reacted with a hydroborating agent, such as borane-tetrahydrofuran complex (BH3-THF) or pinacolborane (HBpin).[8] The boron atom adds to the less substituted carbon of the double bond (anti-Markovnikov addition).

-

Oxidative Workup (for boronic acid) or Hydrolysis (for boronic ester): If BH3-THF is used, the intermediate trialkylborane is typically oxidized with hydrogen peroxide and sodium hydroxide to yield the corresponding alcohol.[10] However, for the synthesis of the boronic acid, a controlled hydrolysis is required. When pinacolborane is used, the resulting pinacol boronate ester can be isolated and subsequently hydrolyzed to the boronic acid.[8]

Advantages:

-

Milder reaction conditions compared to the Grignard route.

-

Generally more tolerant of various functional groups.

-

The use of pinacolborane allows for the isolation of a stable boronic ester intermediate, which can be easier to purify than the final boronic acid.[11]

Disadvantages:

-

The starting material, 6-bromo-1-hexene, may be less readily available or more expensive than 1,6-dibromohexane.

-

Hydroborating agents can be sensitive to air and moisture, requiring careful handling.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of (6-Bromohexyl)boronic acid via the Grignard and hydroboration routes.

Protocol 1: Synthesis via Grignard Reaction

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 1,6-Dibromohexane | Starting material |

| Magnesium turnings | Formation of Grignard reagent |

| Iodine | Initiator for Grignard reaction |

| Anhydrous Tetrahydrofuran (THF) | Solvent |

| Triisopropyl borate | Boron electrophile |

| Hydrochloric acid (HCl) | Acidic workup |

| Diethyl ether | Extraction solvent |

| Anhydrous magnesium sulfate | Drying agent |

| Round-bottom flasks, reflux condenser, dropping funnel | Glassware |

| Magnetic stirrer, heating mantle, ice bath | Reaction control |

| Schlenk line or inert atmosphere setup | Anhydrous conditions |

Procedure:

-

Preparation: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (nitrogen or argon).

-

Grignard Reagent Formation: To a round-bottom flask containing magnesium turnings and a crystal of iodine, add a small amount of a solution of 1,6-dibromohexane in anhydrous THF. The reaction is initiated by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), the remaining 1,6-dibromohexane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the temperature below -70 °C. After the addition, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of dilute hydrochloric acid at 0 °C. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude (6-Bromohexyl)boronic acid.

Workflow Diagram (Grignard Route):

Caption: Synthesis of (6-Bromohexyl)boronic acid via the Grignard route.

Protocol 2: Synthesis via Hydroboration

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 6-Bromo-1-hexene | Starting material |

| Pinacolborane (HBpin) | Hydroborating agent |

| Anhydrous Tetrahydrofuran (THF) | Solvent |

| Hydrochloric acid (HCl) | Acidic workup |

| Diethyl ether | Extraction solvent |

| Anhydrous magnesium sulfate | Drying agent |

| Round-bottom flasks, dropping funnel | Glassware |

| Magnetic stirrer, ice bath | Reaction control |

| Inert atmosphere setup | Anhydrous conditions |

Procedure:

-

Preparation: All glassware must be thoroughly dried and the reaction set up under an inert atmosphere.

-

Hydroboration: To a solution of 6-bromo-1-hexene in anhydrous THF at 0 °C, add pinacolborane dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup and Isolation: The reaction is carefully quenched with water. The mixture is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude (6-Bromohexyl)boronic acid pinacol ester.

-

Hydrolysis of the Pinacol Ester: The crude pinacol ester is dissolved in a suitable solvent (e.g., a mixture of THF and water) and treated with an acid, such as hydrochloric acid. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or NMR). The product is then extracted, the organic layer dried, and the solvent evaporated to afford (6-Bromohexyl)boronic acid.

Workflow Diagram (Hydroboration Route):

Caption: Synthesis of (6-Bromohexyl)boronic acid via the hydroboration route.

Purification and Characterization

The purification of (6-Bromohexyl)boronic acid can be challenging due to its polarity and potential for decomposition on silica gel.

Purification Techniques

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate) can be an effective purification method.[12]

-

Acid-Base Extraction: A common and effective method for purifying boronic acids involves an acid-base extraction.[12][13] The crude material is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium hydroxide). The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified, causing the pure boronic acid to precipitate or be extracted back into an organic solvent.[13]

-

Chromatography: While challenging, column chromatography on silica gel can be employed. It is often recommended to use a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to minimize decomposition.[11] Alternatively, chromatography of the more stable pinacol ester intermediate followed by hydrolysis can be a more robust approach.[11]

Characterization Methods

The identity and purity of the synthesized (6-Bromohexyl)boronic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the methylene protons of the hexyl chain and a broad singlet for the B(OH)₂ protons. The integration of these signals should be consistent with the expected structure.

-

¹³C NMR: Will show the expected number of signals for the six carbon atoms of the hexyl chain.

-

¹¹B NMR: Will show a characteristic signal for the boron atom, typically in the range of 25-35 ppm.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretching band for the boronic acid group.

Applications in Research and Drug Development

(6-Bromohexyl)boronic acid is a versatile building block with growing applications in several areas:

-

Linker Chemistry: Its bifunctional nature makes it an ideal linker for connecting different molecular fragments in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

-

Surface Modification: The boronic acid moiety can reversibly bind to diols, such as those found on the surface of cells or in carbohydrates.[14][15] This property is exploited for the development of biosensors and targeted drug delivery systems.[15]

-

Combinatorial Chemistry: The orthogonal reactivity of the bromo and boronic acid groups allows for the rapid generation of compound libraries for high-throughput screening in drug discovery.[3]

Conclusion

The synthesis of (6-Bromohexyl)boronic acid is a key enabling step for various applications in modern chemical and pharmaceutical research. Both the Grignard and hydroboration routes offer viable pathways to this important intermediate, each with its own set of advantages and challenges. A thorough understanding of the underlying reaction mechanisms, careful execution of the experimental protocols, and the application of appropriate purification techniques are essential for obtaining high-quality material. As the demand for sophisticated molecular architectures continues to grow, the importance of versatile building blocks like (6-Bromohexyl)boronic acid will undoubtedly increase.

References

- A process for purification of boronic acid or its derivatives.

- Synthesis of boronic esters and boronic acids using grignard reagents.

- Process for the preparation of boronic acid intermediates.

-

Phenyl Heptyl Ketone. Organic Syntheses. [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. ResearchGate. [Link]

-

Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

- Synthesis of boronic esters and boronic acids using grignard reagents.

-

St. John, S. E., et al. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development, 26(1), 133-141. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Zhao, J. (2021). Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. Diva-portal.org. [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

-

Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase. ResearchGate. [Link]

-

Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

-

How to purify boronic acids/boronate esters? ResearchGate. [Link]

-

Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase. National Institutes of Health. [Link]

-

Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Reddit - Prove your humanity [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Technical Guide: Stability and Preservation of (6-Bromohexyl)boronic acid

Executive Summary

(6-Bromohexyl)boronic acid (CAS 148562-12-3) is a bifunctional organoboron reagent widely utilized as a linker in bioconjugation and as a radical precursor in photoredox catalysis. While alkylboronic acids are generally more robust than their borane counterparts, this compound exhibits a "living equilibrium" between its free acid form and its cyclic trimeric anhydride (boroxine).

This guide details the physicochemical instability mechanisms inherent to (6-Bromohexyl)boronic acid—specifically dehydration-driven trimerization , oxidative protodeboronation , and moisture sensitivity . It provides a validated protocol for long-term storage, quality control (QC) via NMR, and remediation strategies for degraded stocks.

Part 1: Chemical Profile & Intrinsic Instability

Physicochemical Properties[1][2][3][4]

-

IUPAC Name: (6-Bromohexyl)boronic acid

-

CAS Number: 148562-12-3

-

Molecular Formula: C₆H₁₄BBrO₂[1]

-

Molecular Weight: 208.89 g/mol

-

Physical State: White to off-white solid

-

Melting Point: 78–83 °C (Note: Broad ranges often indicate partial boroxine formation)

-

Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.

Mechanisms of Degradation

The stability of (6-Bromohexyl)boronic acid is governed by three primary pathways. Understanding these is critical for interpreting analytical data and maintaining reagent integrity.

A. The Boroxine Equilibrium (Dehydration)

Unlike carboxylic acids, boronic acids spontaneously dehydrate to form cyclic six-membered anhydrides known as boroxines . This is an equilibrium process driven by entropy and water removal.

-

Trigger: Low humidity, heat, or vacuum drying.

-

Consequence: Changes in stoichiometry. A sample appearing "pure" by NMR may actually be a mixture of monomer and trimer, altering the effective molecular weight.

-

Reversibility: Fully reversible upon exposure to ambient moisture or aqueous solvents.

B. Oxidative Protodeboronation

The C(sp³)–B bond is susceptible to cleavage by molecular oxygen, particularly in the presence of radical initiators or light.

-

Mechanism: Insertion of O₂ into the C–B bond to form a peroxide intermediate, followed by hydrolysis to the corresponding alcohol (6-bromohexanol) and boric acid.

-

Trigger: Long-term exposure to air at room temperature.

C. Hygroscopic Hydrolysis

While water reverses boroxine formation (good), excess moisture can promote protodeboronation (bad) over long periods, especially if the pH deviates from neutral.

Instability Visualization

The following diagram illustrates the dynamic equilibrium and irreversible degradation pathways.

Caption: Figure 1. The reversible boroxine equilibrium (green) vs. irreversible oxidative degradation (red).

Part 2: Storage & Handling Protocols[7]

The "Gold Standard" Storage Protocol

To maximize shelf life (>12 months), adhere to the Cryogenic Inert Storage (CIS) method.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic rate of oxidation and protodeboronation. |

| Atmosphere | Argon or Nitrogen | Displaces O₂, preventing oxidative cleavage of the C–B bond. |

| Container | Amber Glass Vial with PTFE-lined cap | Amber glass blocks UV light (radical initiator); PTFE prevents leaching. |

| Sealing | Parafilm over cap | Secondary barrier against moisture ingress. |

| Desiccation | Store vial inside a Desiccator | Prevents condensation during freezer storage. |

Handling "Just-in-Time"

-

Warm-Up: Allow the frozen vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, accelerating degradation.

-

Weighing: Weigh quickly in air. For precise stoichiometry, assume a variable hydration state (see QC section below).

-

Resealing: Purge the headspace with nitrogen/argon before returning to the freezer.

Safety Considerations (SDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

-

Compatibility: Incompatible with strong oxidizing agents.[2][3][4]

Part 3: Quality Control & Rescue Operations

Validating Purity via ¹H NMR

NMR is the only reliable method to distinguish between the boronic acid, the boroxine, and degradation products.

-

Solvent Choice: Use DMSO-d₆ with a trace of D₂O.

-

Why? D₂O shifts the equilibrium entirely to the monomeric acid form, simplifying integration.

-

-

Diagnostic Signals:

-

δ ~0.7-0.8 ppm (t, 2H): Protons adjacent to Boron (–CH ₂–B).

-

Shift: In boroxines, this peak often broadens or shifts slightly downfield compared to the monomer.

-

-

δ ~3.5 ppm (t, 2H): Protons adjacent to Bromine (–CH ₂–Br).

-

Degradation Check: If you see a triplet at ~3.6 ppm (distinct from the reactant), it indicates formation of 6-bromohexanol (oxidation product).

-

-

δ ~7.5-8.0 ppm (s, 2H): B(OH)₂ protons.

-

Note: These are broad and exchangeable; often invisible if D₂O is added.

-

-

Remediation: How to "Rescue" Degraded Stock

If your compound has partially dehydrated to boroxine (common after vacuum drying), it is not ruined. It can be used as-is for most reactions, provided you adjust the molecular weight calculation.

Scenario A: Sample is mostly Boroxine (waxy/hard solid)

-

Protocol: If the reaction is in aqueous or alcoholic media (e.g., Suzuki coupling), the boroxine will hydrolyze in situ. No action needed.

-

Stoichiometry Adjustment: Calculate moles based on the Boroxine monomer unit (MW of Acid minus 18).

Scenario B: Sample is Oxidized (contains alcohol)

-

Protocol: Recrystallization.

-

Dissolve the crude solid in a minimum amount of hot water (or water/methanol mix).

-

Filter hot to remove insoluble impurities.

-

Cool slowly to 4°C. Boronic acids crystallize; alcohols/boric acid tend to stay in solution.

-

Filter and air dry (do not over-dry under high vacuum or you re-form the boroxine).

-

Scenario C: Stabilization via Esterification

-

Protocol: Convert the unstable acid to a Pinacol Ester .

-

Mix (6-Bromohexyl)boronic acid with 1.1 equiv Pinacol in CH₂Cl₂.

-

Add MgSO₄ (drying agent) and stir for 2 hours.

-

Filter and concentrate.

-

The resulting pinacol boronate is significantly more stable to air, moisture, and silica gel chromatography.

-

Workflow Logic Diagram

Caption: Figure 2. Decision matrix for handling, quality control, and storage.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: (6-Bromohexyl)boronic acid. Retrieved from

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine-boronic acid equilibrium).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

BLD Pharm. (n.d.). (6-Bromohexyl)boronic acid Product Details. Retrieved from

- IUPAC. (2025). Nomenclature of Organic Chemistry: Boronic Acids and Anhydrides.

Sources

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide to Core Applications

Once relegated to the periphery of drug discovery, boronic acids have emerged as a versatile and powerful class of compounds, driving innovation across a spectrum of therapeutic and diagnostic applications. Their unique electronic properties, characterized by an electron-deficient boron atom, enable reversible covalent interactions with key biological nucleophiles, a feature that medicinal chemists have expertly harnessed to design highly specific and potent modulators of disease targets. This technical guide provides an in-depth exploration of the core applications of boronic acids, offering field-proven insights for researchers, scientists, and drug development professionals.

The Boronic Acid Moiety: A Privileged Scaffold for Enzyme Inhibition

The ability of the boronic acid group to form stable, yet reversible, tetrahedral adducts with the hydroxyl groups of serine, threonine, or the catalytic water molecule in metalloenzymes is the cornerstone of its success in enzyme inhibition.[1][2] This mechanism of action is exquisitely exemplified in two major classes of therapeutics: proteasome inhibitors and β-lactamase inhibitors.

Revolutionizing Cancer Therapy: Proteasome Inhibition

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[3] In cancer cells, particularly multiple myeloma, the proteasome is often hyperactive, clearing pro-apoptotic proteins and allowing for uncontrolled proliferation. Boronic acid-based drugs have emerged as a first-in-class therapeutic strategy to counter this.[4]

Bortezomib (Velcade®) , a dipeptide boronic acid, was the first proteasome inhibitor to receive FDA approval in 2003 for the treatment of multiple myeloma.[5][6] Its boronic acid warhead forms a covalent bond with the active site threonine residue of the 26S proteasome, effectively blocking its chymotrypsin-like activity.[7] This inhibition leads to an accumulation of ubiquitinated proteins, triggering endoplasmic reticulum stress, and ultimately inducing apoptosis in malignant cells.[7][8] Beyond its direct cytotoxic effects, bortezomib has also been shown to positively impact the bone microenvironment in myeloma patients by reducing bone resorption and increasing bone formation.[9][10]

Ixazomib (Ninlaro®) , a second-generation proteasome inhibitor, shares a similar mechanism of action with bortezomib but offers the advantage of oral bioavailability.[5][11][12] Like bortezomib, ixazomib reversibly inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of proteins and subsequent cancer cell death.[13][14][15]

| Drug | Chemical Class | Mechanism of Action | Key Indications | FDA Approval |

| Bortezomib | Dipeptide boronic acid | Reversible inhibitor of the 26S proteasome | Multiple Myeloma, Mantle Cell Lymphoma | 2003[4][5] |

| Ixazomib | Boronic acid derivative | Reversible inhibitor of the 26S proteasome | Multiple Myeloma | 2015[5] |

| Vaborbactam | Cyclic boronic acid | β-lactamase inhibitor | Complicated Urinary Tract Infections | 2017[5] |

Experimental Workflow: Proteasome Activity Assay

A common method to assess the potency of boronic acid-based proteasome inhibitors is a cell-free enzymatic assay using a fluorogenic substrate.

-

Reagent Preparation :

-

Purified 20S proteasome.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

-

Boronic acid inhibitor stock solution in DMSO.

-

-

Assay Procedure :

-

In a 96-well microplate, add the assay buffer.

-

Add serial dilutions of the boronic acid inhibitor.

-

Add the purified 20S proteasome and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 380/460 nm for AMC).

-

-

Data Analysis :

-

Calculate the rate of reaction (fluorescence units per minute).

-

Plot the reaction rate against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Mechanism of Bortezomib-mediated proteasome inhibition.

Combating Antibiotic Resistance: β-Lactamase Inhibition

The rise of antibiotic resistance poses a significant threat to global health. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate the antibiotic. Boronic acids have been successfully developed as inhibitors of these enzymes.[16]

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that was approved by the FDA in 2017 in combination with the carbapenem antibiotic meropenem.[5] Vaborbactam's boronic acid moiety forms a covalent adduct with the active site serine of serine carbapenemases, effectively neutralizing their ability to degrade meropenem.[2] This restores the antibiotic's efficacy against multidrug-resistant bacteria.

Sensing and Diagnostics: The Unique Affinity for Diols

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols has been extensively exploited in the development of sensors for carbohydrates, particularly glucose.[17][18][19][20] This interaction is the basis for non-enzymatic glucose monitoring systems, which offer potential advantages over traditional enzyme-based sensors in terms of stability and longevity.[21]

The binding of a boronic acid to a diol, such as glucose, alters the electronic properties of the boronic acid, which can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.[22] Diboronic acid-based sensors have been designed to improve selectivity for glucose over other interfering saccharides.[17]

Beyond glucose sensing, this diol-binding property is also being explored for diagnostic applications. For instance, boronic acid-functionalized probes can target sialic acid residues that are often overexpressed on the surface of cancer cells, enabling tumor imaging and targeted drug delivery.[23][24][25]

Expanding the Therapeutic Armamentarium: Emerging Applications

The versatility of boronic acids extends beyond enzyme inhibition and sensing, with several innovative applications currently under investigation.

PROTACs: Hijacking the Cellular Machinery for Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[26] Boronic acids are being incorporated into PROTAC design in several ways. They can be used as warheads to target specific proteins or as components of "pro-PROTACs," where the boronic acid acts as a caging group that is cleaved in the presence of reactive oxygen species (ROS), which are often elevated in the tumor microenvironment.[26][27] This strategy allows for the conditional activation of the PROTAC, enhancing its tumor selectivity. Boronic acids can also be used in the reversible self-assembly of PROTACs.[28]

Caption: Boronic acid-caged pro-PROTAC activation and mechanism.

Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells.[16] When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture a neutron and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei. These particles have a very short path length, delivering a highly localized and destructive dose of radiation to the tumor cells while sparing the surrounding healthy tissue. Boronic acids are being developed as ¹⁰B delivery agents due to their ability to be incorporated into molecules that can selectively target tumors.[29]

Synthetic Keystone: The Suzuki-Miyaura Coupling

Beyond their direct therapeutic applications, boronic acids are indispensable reagents in medicinal chemistry for the construction of complex molecular architectures.[30][31][32] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between a boronic acid and an organohalide, is one of the most widely used reactions in drug discovery.[33][34][35][36] Its broad functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acid building blocks have made it a cornerstone of modern synthetic organic chemistry.[37] Many blockbuster drugs and clinical candidates are synthesized using this powerful reaction.

Generalized Suzuki-Miyaura Coupling Protocol

-

Reaction Setup :

-

To a reaction vessel, add the organohalide, boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

-

Reaction Execution :

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

-

Work-up and Purification :

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer in vacuo.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

-

Challenges and Future Perspectives

Despite their remarkable success, the development of boronic acid-based drugs is not without its challenges. Issues such as stability, specificity, and potential for off-target effects require careful consideration during the drug design process.[38][39] The inherent reactivity of the boronic acid can also lead to metabolic instability.[30]

However, the future of boronic acids in medicinal chemistry remains bright. Ongoing research is focused on developing novel boronic acid derivatives with improved pharmacokinetic and pharmacodynamic properties.[30] The exploration of new applications, such as in the development of covalent inhibitors for a wider range of enzyme targets and the design of sophisticated drug delivery systems, will undoubtedly continue to expand the impact of this versatile chemical entity.[23][38]

References

-

Tobinai, K. (2007). Proteasome inhibitor, bortezomib, for myeloma and lymphoma. Japanese Journal of Clinical Oncology, 37(10), 723–730. Available at: [Link]

-

Wikipedia. (n.d.). Boronic acid. In Wikipedia. Retrieved from [Link]

-

Yang, W., Gao, X., & Wang, B. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. Medicinal Research Reviews, 23(3), 346–368. Available at: [Link]

-

Singh, G., Kumar, P., & Kumar, K. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999. Available at: [Link]

-

Lin, Z., & Duan, Z. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 629. Available at: [Link]

-

Accardi, F., Toscani, D., Bolzoni, M., Dalla Palma, B., Aversa, F., & Giuliani, N. (2015). Mechanism of Action of Bortezomib and the New Proteasome Inhibitors on Myeloma Cells and the Bone Microenvironment: Impact on Myeloma-Induced Alterations of Bone Remodeling. BioMed Research International, 2015, 875390. Available at: [Link]

-

Giuliani, N., & Rizzoli, V. (2015). Mechanism of Action of Bortezomib and the New Proteasome Inhibitors on Myeloma Cells and the Bone Microenvironment: Impact on Myeloma-Induced Alterations of Bone Remodeling. ResearchGate. Available at: [Link]

-

Cancer Research UK. (n.d.). Bortezomib (Velcade). Retrieved from [Link]

-

Ribeiro, C., & Fernandes, C. (2024). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Boronic-acid-containing proteasome inhibitors. Retrieved from [Link]

-

Silva, A. R., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2955. Available at: [Link]

-

El-Gamal, M. I., et al. (2021). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. International Journal of Molecular Sciences, 22(16), 8634. Available at: [Link]

-

Al-Dulaimi, M. Z., & Ciulli, A. (2021). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. ChemMedChem, 16(18), 2748–2757. Available at: [Link]

-

Li, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(27), 3126–3140. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Ixazomib. In StatPearls. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Springsteen, G., & Wang, B. (2002). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 102(10), 3453–3474. Available at: [Link]

-

Michalska, D., et al. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 21(18), 6667. Available at: [Link]

-

ChemRxiv. (n.d.). Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Retrieved from [Link]

-

Takeda Oncology. (n.d.). Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib). Retrieved from [Link]

-

Wikipedia. (n.d.). Proteasome inhibitor. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Bortezomib. In Wikipedia. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... Retrieved from [Link]

-

Li, D., et al. (2018). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 8(2), 41. Available at: [Link]

-

MDPI. (n.d.). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Retrieved from [Link]

-

Takeda Oncology. (n.d.). How NINLARO® (ixazomib) Works For Relapsed Multiple Myeloma. Retrieved from [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

-

ACS Publications. (n.d.). Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation. Chemical Research in Toxicology. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Retrieved from [Link]

-

PubMed. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved from [Link]

-

YouTube. (2016). Mechanism of action of proteasome inhibitors. Retrieved from [Link]

-

ACS Omega. (2021). Boronic Acid-Modified Nanomaterials for Biomedical Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Ixazomib. In Wikipedia. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

-

PubMed Central. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Retrieved from [Link]

-

Takeda Oncology. (n.d.). Ixazomib: Overview, Mechanism of Action & Clinical Trials. Retrieved from [Link]

-

ProQuest. (n.d.). Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing. Retrieved from [Link]

-

PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

-

PubMed Central. (2020). Boronic Acid-Mediated Activity Control of Split 10–23 DNAzymes. Retrieved from [Link]

-

PubMed. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Retrieved from [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Proteasome inhibitor, bortezomib, for myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bortezomib - Wikipedia [en.wikipedia.org]

- 7. cancerresearchuk.org [cancerresearchuk.org]

- 8. Proteasome inhibitor - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. How NINLARO® (ixazomib) Works For Relapsed Multiple Myeloma [ninlaro.com]

- 13. Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib) [ninlarohcp.com]

- 14. Ixazomib - Wikipedia [en.wikipedia.org]

- 15. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Boronic Acid‐Mediated Activity Control of Split 10–23 DNAzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]

- 22. Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing [repository.lib.ncsu.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chemrxiv.org [chemrxiv.org]

- 29. researchgate.net [researchgate.net]

- 30. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. boronmolecular.com [boronmolecular.com]

- 32. chemrxiv.org [chemrxiv.org]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 35. jocpr.com [jocpr.com]

- 36. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (6-Bromohexyl)boronic acid: pKa, Acidity, and Core Applications

This guide provides a comprehensive technical overview of (6-Bromohexyl)boronic acid, focusing on its acidity, pKa, and the underlying principles governing its chemical behavior. It is intended for researchers, scientists, and professionals in drug development who utilize boronic acids in their work. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides actionable protocols for characterization.

Introduction: The Significance of (6-Bromohexyl)boronic acid and its pKa

(6-Bromohexyl)boronic acid is an alkylboronic acid that has garnered interest in various chemical and pharmaceutical applications. Its structure, featuring a six-carbon alkyl chain terminating in a bromine atom, provides a versatile scaffold for further chemical modifications. The boronic acid moiety is a unique functional group, acting as a Lewis acid rather than a traditional Brønsted-Lowry acid. This distinction is crucial for understanding its reactivity and interactions in biological and chemical systems.

The acid dissociation constant (pKa) of a boronic acid is a critical parameter that dictates its degree of ionization at a given pH. This, in turn, influences its solubility, binding affinity to biological targets, and reactivity in chemical syntheses. For drug development professionals, a thorough understanding of the pKa of (6-Bromohexyl)boronic acid is paramount for designing effective drug delivery systems, predicting its behavior in physiological environments, and optimizing its use as a synthetic intermediate.

The Nature of Boronic Acid Acidity

Unlike carboxylic acids, which donate a proton from a hydroxyl group, the acidity of boronic acids stems from the acceptance of a hydroxide ion from water by the electron-deficient boron atom. This interaction leads to the formation of a tetracoordinate boronate anion.

The equilibrium governing the acidity of a boronic acid, R-B(OH)₂, in aqueous solution is as follows:

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

This equilibrium is characterized by the acid dissociation constant, Ka, and its logarithmic form, pKa.

Caption: Equilibrium of (6-Bromohexyl)boronic acid in aqueous solution.

pKa of (6-Bromohexyl)boronic acid: An Estimation and Influencing Factors

Alkylboronic acids are generally weaker acids (have a higher pKa) than their arylboronic acid counterparts. For instance, methylboronic acid has a pKa of approximately 10.4, whereas phenylboronic acid has a pKa of around 8.8.[1] This difference is attributed to the electron-withdrawing nature of the sp²-hybridized carbon of the phenyl group compared to the sp³-hybridized carbon of the methyl group.

The (6-Bromohexyl)boronic acid has a hexyl chain, which is an electron-donating alkyl group, and a terminal bromine atom, which is an electron-withdrawing group due to its electronegativity. The electron-donating nature of the alkyl chain would tend to increase the pKa, while the inductive effect of the distant bromine atom would slightly decrease it. Given the separation of the bromine atom from the boronic acid moiety by a six-carbon chain, its electron-withdrawing effect is expected to be modest. Therefore, the pKa of (6-Bromohexyl)boronic acid is anticipated to be slightly lower than that of unsubstituted hexylboronic acid and likely in the range of 9.5 to 10.5 .

| Compound | Structure | Expected pKa Range | Key Factors Influencing pKa |

| Methylboronic acid | CH₃-B(OH)₂ | ~10.4 | Reference alkylboronic acid. |

| Phenylboronic acid | C₆H₅-B(OH)₂ | ~8.8 | Electron-withdrawing phenyl group increases acidity. |

| (6-Bromohexyl)boronic acid | Br-(CH₂)₆-B(OH)₂ | 9.5 - 10.5 (Estimated) | Electron-donating alkyl chain and a weakly electron-withdrawing terminal bromine. |

Experimental Determination of pKa

To obtain a precise pKa value for (6-Bromohexyl)boronic acid, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometric titration.[2]

Potentiometric Titration

This classic method involves titrating a solution of the boronic acid with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which half of the boronic acid has been converted to its conjugate base.

Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M NaOH.

-

Prepare a ~0.05 M solution of (6-Bromohexyl)boronic acid in deionized water. Due to the potential for limited aqueous solubility, a co-solvent such as DMSO or methanol may be necessary. If a co-solvent is used, the apparent pKa (pKa') will be determined.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 25.0 mL) of the boronic acid solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization and for those with low solubility.[2]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of (6-Bromohexyl)boronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 8 to 12).

-

-

Measurement:

-

For each buffer solution, prepare a sample containing a constant concentration of the boronic acid.

-

Measure the UV-Vis absorbance spectrum of each sample over a relevant wavelength range.

-

-

Data Analysis:

-

Identify a wavelength at which the absorbance of the boronic acid and its boronate form differ significantly.

-

Plot the absorbance at this wavelength versus the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Lewis Acidity and Applications in Drug Development and Research

The Lewis acidity of (6-Bromohexyl)boronic acid is the foundation of its utility in various applications. The empty p-orbital on the boron atom makes it an electrophile, capable of accepting electron pairs from Lewis bases.

Reversible Covalent Interactions

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins.[3] This property is exploited in:

-

Saccharide Sensing: The binding of a boronic acid to a saccharide can be designed to produce a fluorescent or colorimetric signal, enabling the detection and quantification of sugars.

-

Drug Targeting and Delivery: By incorporating boronic acid moieties into drug molecules or delivery systems, it is possible to target cells or tissues that overexpress certain cell-surface carbohydrates.

The formation of a boronate ester with a diol can significantly lower the apparent pKa of the boronic acid, by as much as 3 pKa units.[4] This is a critical consideration in the design of boronic acid-based therapeutics and diagnostics, as it can alter their behavior at physiological pH.

Enzyme Inhibition

The Lewis acidic boron atom can interact with nucleophilic residues in the active sites of enzymes, particularly serine proteases. This has led to the development of boronic acid-containing drugs that act as potent and selective enzyme inhibitors. A prominent example is Bortezomib, a proteasome inhibitor used in cancer therapy.

Synthetic Chemistry

(6-Bromohexyl)boronic acid is a valuable building block in organic synthesis. The boronic acid group can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The terminal bromine atom provides a handle for a wide range of further transformations, such as nucleophilic substitution or the formation of Grignard reagents, allowing for the construction of more complex molecules.

Conclusion

(6-Bromohexyl)boronic acid is a versatile chemical entity with a rich and nuanced chemistry centered around its Lewis acidity. While its precise pKa requires experimental determination, an understanding of the structural factors that influence boronic acid acidity allows for a reliable estimation. The ability to accurately determine its pKa through established methods like potentiometric and spectrophotometric titration is crucial for its effective application. For researchers and drug development professionals, a deep appreciation of the interplay between the pKa, Lewis acidity, and reversible covalent bonding of (6-Bromohexyl)boronic acid is essential for harnessing its full potential in the design of novel therapeutics, diagnostics, and complex molecular architectures.

References

-

Thompson, W. H., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-16. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. [Link]

-

Ferreira, R. J., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(23), 5628. [Link]

-

ResearchGate. (n.d.). pKa values for boronic acids 1-7. [Link]

-

Soundararajan, S., et al. (1990). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 188(1), 143-148. [Link]

-

Szczepanik, Z. W. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3422. [Link]

-

Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(10), e202104044. [Link]

-

Dąbrowski, M., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 27(11), 3533. [Link]

-

Li, M., et al. (2013). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron Letters, 54(20), 2444-2447. [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values*. [Link]

-

Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(10), e202104044. [Link]

-

Soriano-Ursúa, M. A., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

Sources

(6-Bromohexyl)boronic Acid: Technical Guide to Synthesis and Application

Executive Summary

(6-Bromohexyl)boronic acid (CAS: 148562-12-3) is a bifunctional organoboron intermediate critical to chemical biology, materials science, and medicinal chemistry. Unlike simple aryl boronic acids used primarily for cross-coupling, this molecule acts as a "Janus" linker: it possesses an electrophilic alkyl bromide tail for covalent attachment to scaffolds (polymers, proteins, surfaces) and a nucleophilic/Lewis-acidic boronic acid head for reversible diol binding or transition-metal catalyzed coupling.

This guide provides a rigorous technical analysis of its synthesis, stability profiles (specifically the boroxine equilibrium), and application protocols in glucose sensing and PROTAC linker design.

Chemical Architecture and Reactivity Profile[1]

The utility of (6-Bromohexyl)boronic acid stems from its orthogonal reactivity. The six-carbon aliphatic chain serves as a hydrophobic spacer, decoupling the steric bulk of the boronic acid from the attachment point.

| Feature | Chemical Moiety | Reactivity Mode | Key Application |

| The Anchor | Alkyl Bromide ( | Covalent attachment to amines, thiols, or azides (via substitution). | |

| The Sensor | Boronic Acid ( | Reversible Covalent Binding | Formation of cyclic boronates with cis-1,2- or 1,3-diols (e.g., Glucose, RNA). |

| The Warhead | Boronic Acid ( | Transmetallation | Suzuki-Miyaura cross-coupling to form |

| The Spacer | Hexyl Chain ( | Hydrophobic Interaction | Permeability modulation in PROTACs; steric decoupling. |

Synthesis and Purification: The "Gold Standard" Protocol

While Grignard synthesis from 1,6-dibromohexane is possible, it suffers from statistical polymerization (Wurtz coupling). The industry-standard route with the highest fidelity is the Catalytic Hydroboration of 6-bromo-1-hexene .

Protocol A: Iridium-Catalyzed Hydroboration (Pinacol Ester Route)

Rationale: Direct synthesis of the free acid is difficult due to purification challenges. Synthesizing the pinacol ester first allows for silica chromatography purification, followed by mild hydrolysis.

Reagents:

-

6-Bromo-1-hexene (1.0 equiv)

-

Pinacolborane (HBpin, 1.1 equiv)

-

Catalyst:

(1 mol%) + dppe (2 mol%) -

Solvent: DCM (Anhydrous)

Step-by-Step Workflow:

-

Activation: In a glovebox or under Ar, mix

and dppe in DCM to generate the active orange catalyst species. -

Addition: Add 6-bromo-1-hexene followed by the slow dropwise addition of HBpin. Note: Exothermic reaction.

-

Reaction: Stir at room temperature for 4-6 hours.

-

Validation (In-Process Control): Aliquot NMR (

). Monitor the disappearance of vinylic protons ( -

Purification: Quench with MeOH. Concentrate. Flash chromatography (Hexanes/EtOAc) yields 2-(6-bromohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

-

Hydrolysis (Optional): To obtain the free acid, treat the ester with

(3 equiv) and

Visualization: Synthesis Logic

Figure 1: Synthetic pathway via hydroboration. The intermediate ester strategy ensures high purity by enabling chromatography before the final hydrolysis.

Handling and Stability: The Boroxine Equilibrium[2]

A common pitfall in handling (6-bromohexyl)boronic acid is the misinterpretation of its purity due to dehydration. Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines , especially under vacuum or in non-polar solvents.[1]

Expert Insight:

-

Appearance: The "pure" compound often appears as a waxy solid or undefined semi-solid due to the mixture of monomer and trimer.

-

NMR Artifacts: In

, you will see broad peaks. Solution: Always add 1-2 drops of

Visualization: The Boroxine Cycle

Figure 2: The reversible dehydration cycle. The boroxine form is thermodynamically favored in dry states, while the monomer dominates in aqueous environments.

Applications in Drug Discovery & Materials[4][5]

A. Glucose Sensing (Polymer Functionalization)